2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3S2/c1-9-19-14-10(5-8-24-14)15(21)20(9)7-6-18-25(22,23)13-11(16)3-2-4-12(13)17/h2-5,8,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXIELXABPLYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 349.4 g/mol
- CAS Number : 1903172-03-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably enzymes and receptors involved in various physiological processes. Sulfonamides, in general, are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. However, the unique structure of this compound suggests additional mechanisms may be at play.
Interaction with GPR139
Recent studies indicate that compounds similar to This compound may modulate the GPR139 receptor, which is implicated in various metabolic disorders. Research has shown that modulation of GPR139 can influence appetite regulation and glucose metabolism, suggesting a potential role in treating obesity and diabetes .
Antimicrobial Effects
Sulfonamide derivatives have historically been recognized for their antimicrobial properties. Preliminary assays indicate that This compound exhibits significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of folate synthesis pathways .
Cardiovascular Implications
Studies have explored the cardiovascular effects of related sulfonamide compounds. For instance, specific derivatives have shown the ability to modulate perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that This compound could similarly influence cardiovascular parameters through calcium channel interactions .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Theoretical models have been employed to assess absorption, distribution, metabolism, and excretion (ADME). Results indicate favorable permeability characteristics across various biological membranes .
Study 1: Antimicrobial Efficacy
A study conducted by Figueroa-Valverde et al. (2024) assessed the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to This compound . The results demonstrated a clear dose-dependent response against Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound A | 10 µg/mL |
| Compound B | 5 µg/mL |
| Target Compound | 7 µg/mL |
Study 2: Cardiovascular Impact
In a separate investigation focusing on cardiovascular effects, researchers observed that certain benzenesulfonamide derivatives led to a significant decrease in coronary resistance and perfusion pressure compared to controls. The study highlighted the potential for these compounds to interact with calcium channels.
Comparison with Similar Compounds
Key Findings :
- The diazaspiro compounds in exhibit higher molecular complexity and trifluoromethyl groups, which may improve target selectivity but reduce solubility compared to the target compound’s simpler thienopyrimidinone core .
- Fluorine placement in both compounds enhances metabolic stability, but the target compound’s 2,6-difluoro configuration may reduce steric hindrance during receptor binding versus bulkier trifluoromethyl groups .
Stereochemically Complex Pyrimidinone Derivatives
Compounds from Pharmacopeial Forum PF 43(1) (2017) emphasize stereochemical diversity and amide-linked substituents:
Key Findings :
- The PF 43(1) analogues’ stereochemical complexity (e.g., compound n’s (2R,4R,5S) configuration) may enhance target specificity but complicate synthesis compared to the target compound’s achiral structure .
- The target compound’s fluorine atoms likely confer greater membrane permeability than the dimethylphenoxy groups in PF 43(1) compounds, which may improve bioavailability .
Research Implications and Limitations
- Activity Prediction: The target compound’s thienopyrimidinone core and sulfonamide group align with kinase inhibitors (e.g., VEGFR or EGFR targets), whereas EP 4 374 877 A2 compounds may target spirocycle-dependent enzymes .
- Data Gaps : Direct comparative bioactivity data (e.g., IC50 values) are absent in the provided evidence, necessitating further empirical studies.
- Contradictions : While fluorination generally improves stability, excessive trifluoromethyl groups (as in ) may increase toxicity risks, highlighting the target compound’s balanced design .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : High-yield synthesis under metal-free conditions is achievable via stepwise functionalization of the thienopyrimidinone core and sulfonamide coupling. Key steps include:
- Thienopyrimidinone Formation : Cyclization of β-CF3 aryl ketones under mild acidic conditions (e.g., acetic acid at 80°C) to generate the 2-methyl-4-oxothieno[2,3-d]pyrimidine scaffold .
- Sulfonamide Coupling : Reacting the pyrimidine intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) in acetonitrile at room temperature .
- Yield Optimization : Control of stoichiometry, solvent polarity, and reaction time (monitored via TLC/HPLC) improves yields to >75% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns (e.g., fluorine adjacency in the benzene ring and thienopyrimidinone scaffold) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for fluorinated and sulfonamide groups .
- Melting Point Analysis : Determines crystalline purity (reported range: 180–185°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during sulfonamide coupling?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the ethylamine intermediate .
- Temperature Control : Lower temperatures (0–25°C) reduce competing hydrolysis of the sulfonyl chloride .
- Catalyst Use : Triethylamine or DMAP accelerates coupling while minimizing byproduct formation .
Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Systematic Replication : Reproduce assays under standardized conditions (e.g., cell lines, solvent controls) to isolate variability .
- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., comparing bond lengths/angles to published data) .
- Dose-Response Analysis : Use logarithmic concentration ranges to identify non-linear effects or off-target interactions .
Q. How can computational modeling inform the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Map the compound’s sulfonamide and pyrimidinone moieties to active sites of target proteins (e.g., kinases) using software like AutoDock Vina .
- QSAR Analysis : Correlate electronic properties (e.g., fluorine’s electronegativity) with activity data to prioritize substituent modifications .
Q. What methodologies are recommended for assessing environmental persistence and degradation pathways?
- Methodological Answer :
- Abiotic Degradation : Study hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) to identify breakdown products .
- Biotic Transformation : Use soil microcosms or activated sludge systems to track microbial metabolism via LC-MS/MS .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link synthesis and bioactivity studies to concepts like Hammett substituent constants (for electronic effects) or Lock-and-Key binding models .
- Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. cell-based readouts) .
- Environmental Impact : Align degradation studies with OECD guidelines for ecological risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
